Cas no 5008-52-6 (napelline)

napelline structure
Nome del prodotto:napelline
napelline Proprietà chimiche e fisiche
Nomi e identificatori
-
- napelline
- BPBio1_000901
- AB00513894
- Q27163562
- (1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
- C08700
- BRD-A54445976-001-02-5
- 5008-52-6
- E89030
- HMS2097I21
- CHEBI:91754
- LSM-1634
- BSPBio_000819
- NCGC00179415-01
- Prestwick3_000690
- CHEMBL1487558
- HMS2232L20
- CHEBI:7469
- Luciculine
- NAPELLINE [MI]
- BRN 0041883
- 7,20-Cycloveatchane-1,12,15-triol, 21-ethyl-4-methyl-16-methylene-, (1-alpha,12-alpha, 15-beta)-
- 6PPC7UD22E
- 4-21-00-02584 (Beilstein Handbook Reference)
- 7,20-CYCLOVEATCHANE-1,12,15-TRIOL, 21-ETHYL-4-METHYL-16-METHYLENE-, (1-.ALPHA.,12-.ALPHA., 15-.BETA.)-
- UNII-6PPC7UD22E
- (1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
- 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCINE-6,8,11-TRIOL, 1-ETHYLTETRADECAHYDRO-3-METHYL-10-METHYLENE-,(3R,6S,6AR,6BR,8S,9R,11R,11AR,12R,12AR,14R)-
-
- Inchi: InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
- Chiave InChI: AZAZKLKDEOMJBJ-AFJRDBIPSA-N
- Sorrisi: CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
Proprietà calcolate
- Massa esatta: 359.24604391g/mol
- Massa monoisotopica: 359.24604391g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 695
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.9Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.0721 (rough estimate)
- Punto di fusione: 149°C
- Punto di ebollizione: 493.32°C (rough estimate)
- Punto di infiammabilità: 284.2°C
- Indice di rifrazione: 1.5614 (estimate)
napelline Letteratura correlata
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
5008-52-6 (napelline) Prodotti correlati
- 1354-84-3(Bullatine A)
- 110064-71-6(12-Epinapelline)
- 26166-37-0(Denudatine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
